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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Linerixibat and Odevixibat, two inhibitors of

the ileal bile acid transporter (IBAT), for the treatment of cholestatic pruritus. The information is

based on publicly available clinical trial data.

Mechanism of Action: A Shared Pathway
Both Linerixibat and Odevixibat are orally administered, minimally absorbed small molecules

that act as reversible, selective inhibitors of the ileal bile acid transporter (IBAT), also known as

the apical sodium-dependent bile acid transporter (ASBT).[1][2][3][4] This transporter is

primarily responsible for the reabsorption of the majority of bile acids from the terminal ileum

back into the enterohepatic circulation.[2]

By inhibiting IBAT, both drugs disrupt this recirculation process, leading to an increased

excretion of bile acids in the feces. This, in turn, reduces the total amount of bile acids in the

systemic circulation. The therapeutic effect on cholestatic pruritus is attributed to the lowering

of these elevated serum bile acid levels, which are believed to be a major contributing factor to

the persistent and debilitating itch experienced by patients with cholestatic liver diseases.
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Efficacy: A Tale of Two Diseases
It is crucial to note that while both Linerixibat and Odevixibat target the same mechanism for

cholestatic pruritus, their clinical efficacy has been evaluated in different patient populations.

Therefore, a direct head-to-head comparison of their effectiveness cannot be made from the

available data.

Linerixibat in Primary Biliary Cholangitis (PBC)
The efficacy of Linerixibat for cholestatic pruritus in adults with PBC was primarily evaluated in

the Phase III GLISTEN trial.

Efficacy

Endpoint
Linerixibat Placebo Statistic Trial

Change from

Baseline in

Monthly Worst

Itch NRS (0-10)

over 24 weeks

-2.86 -2.15

LS Mean

Difference: -0.72

(95% CI: -1.15,

-0.28); p=0.0013

GLISTEN

Patients with ≥3-

point reduction in

WI-NRS at Week

24

56% 43%

Treatment

Difference: 13%

(95% CI:

0%-27%);

nominal p=0.043

GLISTEN

Change from

Baseline in Itch-

related Sleep

Interference NRS

over 24 weeks

-2.77 -2.24

LS Mean

Difference: -0.53

(95% CI: -0.98,

-0.07); p=0.024

GLISTEN

NRS: Numerical Rating Scale; LS: Least Squares; CI: Confidence Interval; WI-NRS: Worst Itch

Numerical Rating Scale.
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Odevixibat in Progressive Familial Intrahepatic
Cholestasis (PFIC)
Odevixibat's efficacy was established in the Phase III PEDFIC 1 and its open-label extension,

PEDFIC 2, in pediatric patients with PFIC.

Efficacy

Endpoint

Odevixibat (40

& 120

µg/kg/day

combined)

Placebo Statistic Trial

Proportion of

Positive Pruritus

Assessments

(PPAs)

55% 30%

Model-adjusted

Mean Difference:

25.0% (95% CI:

8.5-41.5);

p=0.0038

PEDFIC 1

Serum Bile Acid

Response (≥70%

reduction or ≤70

µmol/L)

33% 0%

Proportion

Difference:

30.7% (95% CI:

12.6-48.8);

p=0.0030

PEDFIC 1

Mean Change

from Baseline in

sBAs at Weeks

22-24 (µmol/L)

Cohort 1B:

-144Cohort 2:

-104

- -
PEDFIC 2

(Interim)

Proportion of

Positive Pruritus

Assessments in

first 24 weeks

Cohort 1B:

56%Cohort 2:

62%

- -
PEDFIC 2

(Interim)

PPA: A scratching score of ≤1 on a 0-4 scale; sBA: serum Bile Acids.

Experimental Protocols
GLISTEN Trial (Linerixibat)
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Trial Name: Global Linerixibat Itch Study of Efficacy and Safety in Primary Biliary

Cholangitis (PBC) (GLISTEN).

NCT Number: NCT04950127.

Study Design: A Phase III, multicenter, randomized, double-blind, placebo-controlled trial.

Patient Population: 238 adult patients with PBC and moderate-to-severe cholestatic pruritus

(Worst Itch Numerical Rating Scale [WI-NRS] ≥4).

Intervention: Participants were randomized to receive either oral Linerixibat 40 mg twice

daily or a matching placebo.

Primary Endpoint: The primary endpoint was the change from baseline in the monthly itch

score, as measured by the WI-NRS (a 0-10 scale), over 24 weeks.
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PEDFIC 1 Trial (Odevixibat)
Trial Name: A Phase 3 Study to Demonstrate Efficacy and Safety of A4250 in Children with

Progressive Familial Intrahepatic Cholestasis Types 1 and 2 (PEDFIC 1).

NCT Number: NCT03566238.

Study Design: A 24-week, randomized, double-blind, placebo-controlled, Phase 3 trial.

Patient Population: 62 pediatric patients (aged 6 months to 15.9 years) with a genetically

confirmed diagnosis of PFIC type 1 or type 2, who had pruritus and elevated serum bile

acids.

Intervention: Patients were randomized in a 1:1:1 ratio to receive oral Odevixibat 40

µg/kg/day, Odevixibat 120 µg/kg/day, or placebo, once daily for 24 weeks.

Primary Endpoints: The trial had two primary endpoints: the proportion of positive pruritus

assessments (PPAs) and the proportion of patients with a serum bile acid response.
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Conclusion
Linerixibat and Odevixibat share a common mechanism of action as IBAT inhibitors, effectively

reducing serum bile acids to alleviate cholestatic pruritus. While both have demonstrated

efficacy in Phase III clinical trials, the available data pertains to different patient populations—

Linerixibat in adults with PBC and Odevixibat in children with PFIC. Consequently, a direct

comparison of their clinical efficacy is not feasible. The choice between these agents in a

clinical setting would be dictated by the specific indication for which they are approved.

Researchers and drug development professionals should consider the distinct trial designs and

patient populations when evaluating the clinical data for these two promising therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607791?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

